molecular formula C15H12N2O5 B416249 2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide CAS No. 331962-86-8

2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide

Cat. No. B416249
CAS RN: 331962-86-8
M. Wt: 300.27g/mol
InChI Key: BUTMCURSIAXIDP-UHFFFAOYSA-N
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Description

2-(4-Formylphenoxy)-N-(3-nitrophenyl)acetamide (2-FPNA) is an important intermediate in the synthesis of several pharmaceuticals, including the anticonvulsant drug phenytoin. It is a derivative of the phenoxyacetic acid family and is a key intermediate for the synthesis of several derivatives, such as phenytoin, phenobarbital, and ethotoin. 2-FPNA is also used in the synthesis of certain drugs used in the treatment of cancer, such as vincristine and vinblastine.

Scientific Research Applications

  • Anticancer, Anti-Inflammatory, and Analgesic Activities : A study by Rani, Pal, Hegde, and Hashim (2014) investigated the synthesis of 2-(substituted phenoxy) acetamide derivatives, revealing their potential as anticancer, anti-inflammatory, and analgesic agents. One particular derivative showed promising results across these applications (Rani, Pal, Hegde, & Hashim, 2014).

  • Chemical Synthesis and Optical Properties : Wannalerse and colleagues (2022) explored the crystal structure, DFT calculations, and optical properties of orcinolic derivatives of this compound. They found significant shifts in absorption bands upon the addition of an OH− ion, indicating potential use in chemical sensing (Wannalerse et al., 2022).

  • Bioactive Derivatives and Detoxification Products : Girel et al. (2022) discovered bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and derived oligomers, suggesting an alternative pathway to phytotoxic metabolites derived from 2-amidophenol (Girel et al., 2022).

  • Fungicidal Properties : Mukhtorov, Pestsov, Nikishina, Ivanova, Atroshchenko, Perelomov (2019) studied the fungicidal effect of 2-amino-4-nitrophenol derivatives, including N-(2-hydroxy-5-nitrophenyl)acetamide. They found that replacing the hydrogen atom in the amino group can lead to increased fungicidal activity against certain fungi (Mukhtorov et al., 2019).

  • Metallophthalocyanines Synthesis : Ağırtaş and İzgi (2009) synthesized new metallophthalocyanines with four phenoxyacetamide units, finding increased solubility compared to unsubstituted phthalocyanines, indicating potential applications in materials science (Ağırtaş & İzgi, 2009).

properties

IUPAC Name

2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c18-9-11-4-6-14(7-5-11)22-10-15(19)16-12-2-1-3-13(8-12)17(20)21/h1-9H,10H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTMCURSIAXIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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